molecular formula C11H13B B3315127 2-Bromo-3-(2,5-dimethylphenyl)-1-propene CAS No. 951891-84-2

2-Bromo-3-(2,5-dimethylphenyl)-1-propene

Cat. No.: B3315127
CAS No.: 951891-84-2
M. Wt: 225.12 g/mol
InChI Key: WPSNVKJFQZJVQU-UHFFFAOYSA-N
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Description

2-Bromo-3-(2,5-dimethylphenyl)-1-propene is an organic compound that belongs to the class of brominated alkenes. This compound is characterized by the presence of a bromine atom attached to the first carbon of the propene chain and a 2,5-dimethylphenyl group attached to the third carbon. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2,5-dimethylphenyl)-1-propene can be achieved through several methods. One common method involves the bromination of 3-(2,5-dimethylphenyl)-1-propene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The reaction proceeds via a free radical mechanism, resulting in the formation of the desired brominated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2,5-dimethylphenyl)-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Addition Reactions: The double bond in the propene chain can participate in addition reactions with electrophiles such as hydrogen halides, halogens, and other reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Addition Reactions: Reagents such as hydrogen chloride, bromine, and iodine can be used. These reactions are often carried out in non-polar solvents like hexane or toluene.

    Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used in these reactions.

Major Products Formed

    Substitution Reactions: Products include 3-(2,5-dimethylphenyl)-1-propanol, 3-(2,5-dimethylphenyl)-1-propylamine, and other substituted derivatives.

    Addition Reactions: Products include 2-bromo-3-(2,5-dimethylphenyl)propane and other addition products.

    Oxidation Reactions: Products include 2,3-epoxy-3-(2,5-dimethylphenyl)propane and 2,3-diol derivatives.

Scientific Research Applications

2-Bromo-3-(2,5-dimethylphenyl)-1-propene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2,5-dimethylphenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the phenyl group play crucial roles in its binding affinity and specificity. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-phenyl-1-propene
  • 2-Bromo-3-(4-methylphenyl)-1-propene
  • 2-Bromo-3-(3,5-dimethylphenyl)-1-propene

Comparison

Compared to similar compounds, 2-Bromo-3-(2,5-dimethylphenyl)-1-propene is unique due to the presence of two methyl groups on the phenyl ring This structural feature can influence its reactivity, binding affinity, and overall chemical behavior

Properties

IUPAC Name

2-(2-bromoprop-2-enyl)-1,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c1-8-4-5-9(2)11(6-8)7-10(3)12/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSNVKJFQZJVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501252356
Record name 2-(2-Bromo-2-propen-1-yl)-1,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501252356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-84-2
Record name 2-(2-Bromo-2-propen-1-yl)-1,4-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromo-2-propen-1-yl)-1,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501252356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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